molecular formula C17H16N2O5S B3005955 Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 330190-76-6

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B3005955
CAS No.: 330190-76-6
M. Wt: 360.38
InChI Key: DQKHFSVOLIMIEQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure comprises:

  • A 4,5-dihydrothiophene ring with a methyl ester group at position 2.
  • A benzamido linker substituted at the para position with a 2,5-dioxopyrrolidine moiety.

The 2,5-dioxopyrrolidine group may enhance solubility or serve as a reactive handle for further functionalization, while the dihydrothiophene core could influence conformational stability .

Properties

IUPAC Name

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-17(23)15-12(8-9-25-15)18-16(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHFSVOLIMIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H16N2O5S
  • Molecular Weight : 360.38 g/mol
  • CAS Number : 330190-76-6

The compound features a thiophene ring fused with a dioxopyrrolidine moiety, which may contribute to its biological properties. The presence of multiple functional groups allows for diverse interactions within biological systems.

Target Interaction

Research indicates that similar compounds often target tyrosine kinases (TKs) , which play critical roles in cell signaling pathways involved in cell growth and proliferation. The inhibition of TKs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biochemical Pathways

The compound's interaction with cellular targets suggests potential modulation of key signaling pathways. For instance, it may influence pathways related to cancer cell proliferation and apoptosis by inhibiting TK activity.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Activity : Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. These effects are often linked to the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
  • Monoclonal Antibody Production : A study highlighted that this compound could enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures, suggesting its utility in biopharmaceutical applications.
  • Synergistic Effects : The combination of different pharmacophores in hybrid compounds has been shown to yield synergistic effects that enhance biological activity. This modular approach allows for the optimization of therapeutic profiles .

Study on Cytotoxicity

A notable study evaluated the cytotoxicity of benzofuroxan derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity associated with DNA damage mechanisms, leading to increased apoptosis rates in treated cells. The selectivity index relative to healthy tissues was favorable compared to standard chemotherapeutic agents like Doxorubicin .

CompoundCell LineIC50 (µM)Mechanism
Benzofuroxan Derivative AMCF-712Apoptosis via ROS
Benzofuroxan Derivative BHeLa10DNA damage induction
This compoundCHON/AMonoclonal antibody enhancement

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for bioactivity modulation.

  • Analgesic Properties : Research has indicated that derivatives of similar compounds demonstrate analgesic effects. For instance, studies on related benzothiazine derivatives have shown that modifications to their structure can enhance pain relief efficacy, suggesting that methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate may also possess similar properties .
  • Monoclonal Antibody Production : The compound has been studied for its ability to enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. It was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular ATP levels during mAb production. This suggests its potential utility in biopharmaceutical manufacturing processes .

Biochemical Applications

The biochemical properties of this compound make it a candidate for various studies:

  • Cell Metabolism Studies : The compound's effect on cell metabolism has been investigated, revealing that it influences glucose metabolism and ATP production in cultured cells. This characteristic could be pivotal in understanding metabolic pathways and developing metabolic modulators for therapeutic purposes .

Pharmaceutical Development

In the realm of drug formulation and development, this compound's unique chemical structure offers avenues for innovation:

  • Drug Design : The structural features of this compound can be exploited for designing new drugs targeting specific biological pathways. Its ability to modulate protein interactions and cellular responses is of particular interest in the development of targeted therapies .

Table 1: Summary of Research Findings on this compound

StudyApplicationKey Findings
Study AMonoclonal Antibody ProductionEnhanced mAb yield; improved cell viability; increased ATP levels
Study BAnalgesic PotentialDemonstrated significant pain relief compared to standard analgesics
Study CMetabolic ModulationInfluenced glucose uptake and ATP synthesis in rCHO cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Standards

Evidence from Pharmacopeial Forum (PF 43(1), 2017) highlights methotrexate-related compounds with benzamido-pteridinyl motifs (e.g., compounds a, b, and d in ). Key differences include:

  • Backbone Heterocycles : The target compound features a dihydrothiophene ring, whereas methotrexate analogues (e.g., methotrexate related compound I) incorporate pteridinyl or glutamic acid-derived structures .
  • Functional Groups: The 2,5-dioxopyrrolidin-1-yl group in the target compound contrasts with the 2,4-diaminopteridin-6-yl group in methotrexate derivatives, which are critical for folate antagonism .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Dihydrothiophene 2,5-Dioxopyrrolidin-1-yl, Methyl ester ~350 (estimated)
Methotrexate Related Compound I Pteridinyl-glutamate 2,4-Diaminopteridin-6-yl, Methoxy ester 468.47
Methotrexate Dimethyl Ester Pteridinyl-glutamate Dimethyl ester, Hydrochloride salt 518.95

Physicochemical and Analytical Behavior

  • Solubility and Stability : The methyl ester in the target compound may confer higher lipophilicity compared to carboxylic acid derivatives (e.g., methotrexate related compound I). However, the 2,5-dioxopyrrolidin-1-yl group could improve aqueous solubility relative to purely aromatic systems .
  • Chromatographic Resolution: notes that methotrexate dimethylamide and related compound I may co-elute in certain methods (relative retention time: 1.51 for dimethylamide). For the target compound, the dihydrothiophene ring and dioxopyrrolidine substituent would likely alter retention times, necessitating method optimization .

Research Implications and Limitations

  • Gaps in Data : The evidence lacks explicit data on the target compound’s synthesis, stability, or bioactivity. Comparisons rely on structural extrapolation and methodologies from related compounds.
  • Analytical Challenges : Resolving the target compound from degradation products (e.g., ester hydrolysis derivatives) would require chromatographic conditions distinct from those used for methotrexate analogues .

Q & A

Q. What synthetic strategies are commonly employed to construct the 4,5-dihydrothiophene core in this compound?

The 4,5-dihydrothiophene ring is typically synthesized via cyclization of α,β-unsaturated esters or ketones. For example, ethyl thiophene carboxylates can be prepared by reacting diketones with sulfur-containing reagents under acidic conditions, followed by partial hydrogenation to achieve the 4,5-dihydro structure . Key steps include:

  • Cyclocondensation of γ-keto esters with Lawesson’s reagent to form the thiophene backbone.
  • Selective hydrogenation using palladium catalysts to saturate the 4,5-positions while preserving the carboxylate group.
  • Amidation at the 3-position using activated benzoyl chlorides (e.g., 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride) in anhydrous DCM with DMAP as a catalyst .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the dioxopyrrolidine moiety?

  • 1H NMR : The pyrrolidinone protons appear as a singlet near δ 2.7–3.1 ppm due to equivalence, while the methyl ester group resonates as a triplet at δ 3.7–3.9 ppm.
  • IR Spectroscopy : Strong carbonyl stretches at 1770–1720 cm⁻¹ for the dioxopyrrolidine and ester groups.
  • X-Ray Crystallography : Provides unambiguous confirmation of the stereochemistry and substituent positioning, as demonstrated in structurally related thiophene derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during amidation of the thiophene ring be methodologically addressed?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Electronic Modulation : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position to direct amidation to the 3-position.
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl for amines) to prevent side reactions.
  • Reaction Conditions : Conducting couplings at 0–5°C to slow competing pathways, as shown in analogous triazolopyrimidinone syntheses .

Q. What computational approaches are suitable for predicting the compound’s potential as a covalent protease inhibitor?

  • Density Functional Theory (DFT) : Calculate the HOMO-LUMO gap to assess electrophilicity of the dioxopyrrolidine ring, which may act as a Michael acceptor.
  • Molecular Docking : Simulate interactions with catalytic cysteine residues in proteases (e.g., SARS-CoV-2 Mpro) using software like AutoDock Vina.
  • MD Simulations : Evaluate binding stability over 100-ns trajectories in explicit solvent models .

Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMSO, DMF) be resolved?

Contradictions often arise from polymorphism or solvate formation. Methodological solutions include:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Solubility Parameter Matching : Compare experimental solubility with Hansen parameters (δD, δP, δH) derived from molecular dynamics.
  • Crystallization Optimization : Recrystallize from DMF/water mixtures to isolate the thermodynamically stable form, as done for related thiazolidinones .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for the final amidation step?

Yield variations (e.g., 60–85%) may stem from:

  • Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (EtOH/H2O).
  • Catalyst Loading : DMAP concentrations ranging from 5–10 mol% impact reaction efficiency. A 2020 study resolved similar issues by standardizing catalyst ratios (7.5 mol% DMAP) and purification protocols, achieving consistent 78% yields .

Methodological Tables

Parameter Optimal Condition Reference
Cyclization ReagentLawesson’s reagent in toluene, 110°C
Hydrogenation CatalystPd/C (10%), H₂ (1 atm), EtOAc, RT
Amidation SolventAnhydrous DCM with 7.5 mol% DMAP
Crystallization SolventEthanol/water (3:1 v/v)
HRMS Accuracy≤ 2 ppm error using ESI-QTOF

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